In-Depth Technical Guide to 3-Fluorophenylacetonitrile (CAS 501-00-8)
In-Depth Technical Guide to 3-Fluorophenylacetonitrile (CAS 501-00-8)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Fluorophenylacetonitrile, a key chemical intermediate in organic synthesis and pharmaceutical development. It details the compound's physicochemical properties, safety and handling protocols, spectroscopic profile, and its application in synthesis, including a detailed experimental protocol and a visualized reaction pathway.
Core Properties and Identifiers
3-Fluorophenylacetonitrile, also known as 3-Fluorobenzyl cyanide, is an organic compound featuring a benzene ring substituted with a fluorine atom at the meta-position relative to an acetonitrile group.[1] This substitution pattern imparts specific reactivity and properties that are leveraged in multi-step syntheses.
Physicochemical Properties
The fundamental physical and chemical properties of 3-Fluorophenylacetonitrile are summarized in the table below. The compound typically appears as a colorless to light yellow liquid or a low-melting solid, depending on purity and ambient temperature.[1][2][3]
| Property | Value | Reference(s) |
| CAS Number | 501-00-8 | [4][5] |
| Molecular Formula | C₈H₆FN | [4] |
| Molecular Weight | 135.14 g/mol | [4][5] |
| Appearance | White or Colorless to Yellow/Orange powder, lump, or clear liquid | [3] |
| Melting Point | 21 °C | [3] |
| Boiling Point | 113-114 °C @ 18 mmHg | [3][5] |
| Density | 1.163 g/mL at 25 °C | [3][5] |
| Refractive Index (n²⁰/D) | 1.502 | [3][5] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [5] |
| Vapor Pressure | 0.0802 mmHg at 25°C | [6] |
Spectroscopic Data
| Spectrum Type | Key Features and Expected Values |
| ¹H NMR | Aromatic protons (m, ~7.0-7.5 ppm), Benzylic protons (-CH₂-, s, ~3.7 ppm) |
| ¹³C NMR | Aromatic carbons (~115-163 ppm with C-F coupling), Benzylic carbon (-CH₂-, ~20-30 ppm), Nitrile carbon (-CN, ~117 ppm) |
| IR Spectroscopy | C≡N stretch (~2250 cm⁻¹), C-F stretch (~1250 cm⁻¹), Aromatic C-H and C=C bands |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 135 |
Note: Specific, experimentally verified spectral data for 3-Fluorophenylacetonitrile (CAS 501-00-8) is not consistently available across public databases. The values presented are based on typical ranges for the functional groups present and data for isomeric/analogous compounds.
Safety and Handling
3-Fluorophenylacetonitrile is classified as harmful and requires careful handling in a laboratory or industrial setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses with a face shield, and a respirator with a suitable filter, is mandatory.[5]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity / Irritant | GHS07 (Exclamation Mark) | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338.[5]
Synthesis and Reactivity
Experimental Protocol: Synthesis from 3-Fluorobenzyl Bromide
This protocol details a common laboratory-scale synthesis of 3-Fluorophenylacetonitrile via nucleophilic substitution.
Reaction: 3-Fluorobenzyl bromide + Sodium Cyanide → 3-Fluorophenylacetonitrile + Sodium Bromide
Materials:
-
3-Fluorobenzyl bromide (1.0 g, 5.3 mmol, 1.0 equiv.)
-
Sodium cyanide (520 mg, 10.6 mmol, 2.0 equiv.)
-
Dimethylsulfoxide (DMSO) (10 mL)
-
Ethyl acetate
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-fluorobenzyl bromide (1.0 g) and sodium cyanide (520 mg) in dimethylsulfoxide (10 mL) in a suitable reaction flask.
-
Stir the reaction mixture at 30 °C overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (30 mL).
-
Extract the aqueous layer with ethyl acetate (50 mL).
-
Wash the organic phase sequentially with water (5 x 10 mL) and saturated sodium bicarbonate solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography to obtain 3-Fluorophenylacetonitrile as a colorless oil (Expected yield: ~50%).
Application in Pharmaceutical Synthesis: Lemborexant
3-Fluorophenylacetonitrile is a critical starting material in the synthesis of Lemborexant, a dual orexin receptor antagonist used for the treatment of insomnia.[3][7] The synthesis involves the construction of a complex cyclopropane core, where the 3-fluorophenyl group from the starting material becomes a key structural feature of the final active pharmaceutical ingredient.
The diagram below illustrates a patented synthetic pathway starting from 3-Fluorophenylacetonitrile (referred to as 'Aryl acetonitrile 86' in the literature).[8]
The logical workflow for a typical synthesis experiment, from preparation to final analysis, is outlined below.
References
- 1. CAS 501-00-8: 3-Fluorobenzeneacetonitrile | CymitQuimica [cymitquimica.com]
- 2. WO2021119223A1 - Solid state form of lemborexant - Google Patents [patents.google.com]
- 3. 3-Fluorophenylacetonitrile | 501-00-8 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 3-氟苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. Research Progress in the Synthesis of Lemborexant [cjph.com.cn]
- 8. The synthesis method of Lemborexant_Chemicalbook [chemicalbook.com]
